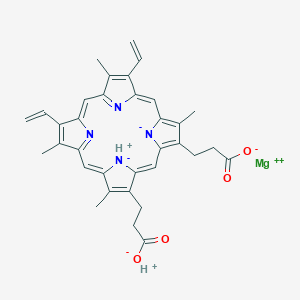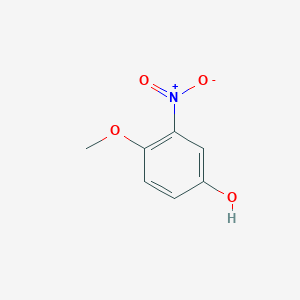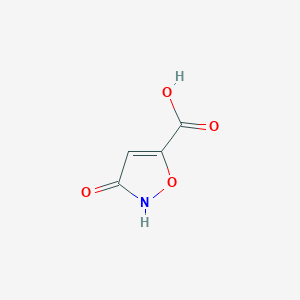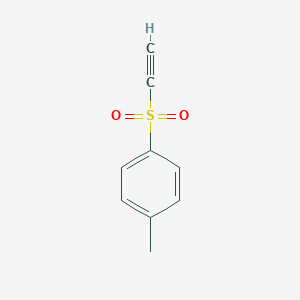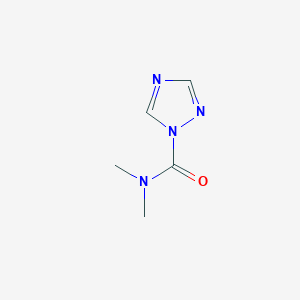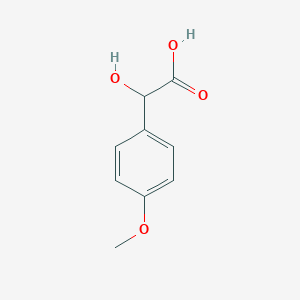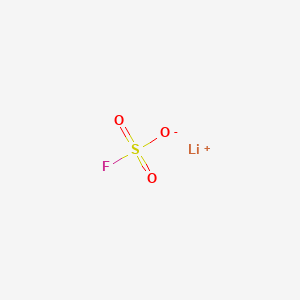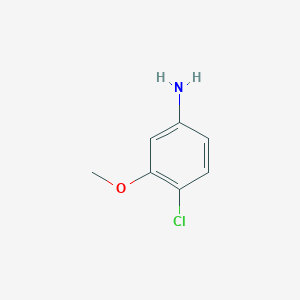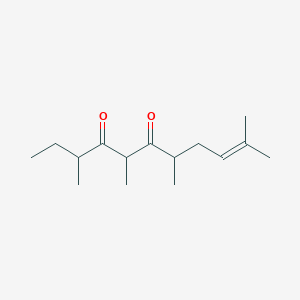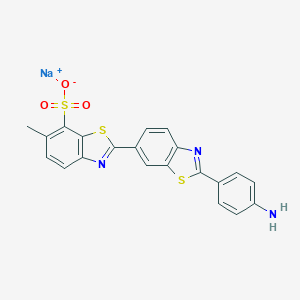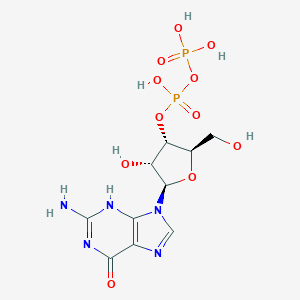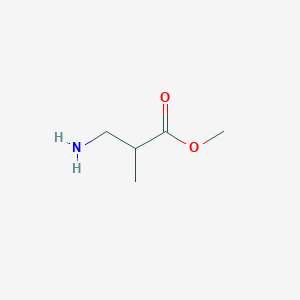
Methyl 3-amino-2-methylpropanoate
Vue d'ensemble
Description
Methyl 3-amino-2-methylpropanoate is an organic compound with the molecular formula C(_5)H(_11)NO(_2) It is a derivative of amino acids and is characterized by the presence of an amino group (-NH(_2)) and an ester group (-COOCH(_3))
Applications De Recherche Scientifique
Methyl 3-amino-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-amino-2-methylpropanoate primarily targets enzymes involved in amino acid metabolism, specifically transaminases. These enzymes play a crucial role in the transfer of amino groups, which is essential for the synthesis and degradation of amino acids .
Mode of Action
The compound interacts with its target enzymes by acting as a substrate for transaminases. This interaction facilitates the transfer of amino groups, leading to the formation of new amino acids and the breakdown of existing ones. The resulting changes include alterations in the levels of various amino acids within the cell .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in amino acid metabolism. The primary pathway influenced is the transamination pathway, which is critical for maintaining amino acid balance and supporting various metabolic processes. Downstream effects include changes in the synthesis of proteins and other nitrogen-containing compounds .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties impact its bioavailability, determining how much of the active compound reaches its target sites .
Result of Action
At the molecular level, the action of this compound results in the modulation of amino acid levels, which can influence protein synthesis and degradation. At the cellular level, these changes can affect cell growth, differentiation, and overall metabolic activity. The compound’s action can lead to both anabolic and catabolic effects, depending on the cellular context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures may denature the compound or its target enzymes, reducing its effectiveness. Additionally, interactions with other drugs or metabolites can alter its pharmacokinetics and pharmacodynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as:
Esterification: Reacting 3-amino-2-methylpropanoic acid with methanol.
Purification: Using distillation or crystallization techniques to isolate the desired ester.
Quality Control: Ensuring the product meets specified purity standards through analytical techniques like HPLC or GC-MS.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) under acidic conditions.
Reduction: LiAlH(_4) in dry ether or sodium borohydride (NaBH(_4)) in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted products.
Comparaison Avec Des Composés Similaires
Methyl 3-amino-2-methylpropanoate can be compared with other similar compounds such as:
Methyl 3-amino-2-methylbutanoate: Similar structure but with an additional methyl group, affecting its reactivity and applications.
Ethyl 3-amino-2-methylpropanoate: Ethyl ester variant, which may have different solubility and reactivity profiles.
3-amino-2-methylpropanoic acid: The non-esterified form, which has different chemical properties and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propriétés
IUPAC Name |
methyl 3-amino-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDNKQFNQZCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





